REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH3:11][O:12][C:13](=[O:25])[C:14]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[C:16]([O:22][CH3:23])[C:15]=1[CH3:24]>ClCCl>[CH3:11][O:12][C:13](=[O:25])[C:14]1[C:15]([CH3:24])=[C:16]([O:22][CH3:23])[CH:17]=[C:18]([O:20][CH3:21])[C:19]=1[CH:3]=[O:4]
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Name
|
|
Quantity
|
340 mL
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Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
404 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
618 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC(=C1)OC)OC)C)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred for 1.5 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated for 72 h
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Duration
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72 h
|
Type
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TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with 3.6 l of dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2 l of saturated sodium carbonate solution and twice with 2 l of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue was triturated in 3 l of ethyl acetate at 60° C.
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
ADDITION
|
Details
|
1.5 l of hexane were added
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC(=C1C)OC)OC)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 646 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |